N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c1-12(2)11-25-19(28)18-15(8-9-29-18)26-16(23-24-20(25)26)6-7-17(27)22-14-5-3-4-13(21)10-14/h3-5,8-10,12H,6-7,11H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVZLUNDIQYZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements that contribute to its biological activity:
- Molecular Formula : C17H19ClN4OS
- Molecular Weight : 364.88 g/mol
- Key Functional Groups : Chlorophenyl, thieno-triazolo-pyrimidine moiety
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
A study evaluated the anti-inflammatory potential of various thienopyrimidine derivatives, including compounds structurally similar to this compound. These compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro and showed promise in reducing inflammation in animal models .
Anticancer Activity
The anticancer properties of this compound were investigated through various assays:
- In vitro Studies : The compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell types .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. Western blot analysis revealed increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Data Table: Biological Activity Summary
| Activity Type | Assay Method | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Anti-inflammatory | Cytokine assay | RAW 264.7 macrophages | 15 | Inhibition of TNF-alpha production |
| Anticancer | MTT assay | HeLa (cervical), MCF7 (breast) | 20 - 30 | Induction of apoptosis via caspases |
| Anticancer | Colony formation | A549 (lung) | 25 | Inhibition of cell proliferation |
Case Studies
-
Case Study on Anti-inflammatory Effects :
A group of researchers synthesized a series of thienopyrimidine derivatives and assessed their anti-inflammatory properties using an animal model of arthritis. The results showed that the lead compound significantly reduced paw swelling and inflammatory markers compared to controls . -
Case Study on Cancer Cell Lines :
In a screening study aimed at identifying novel anticancer agents, this compound was found to exhibit potent activity against multiple cancer cell lines with minimal toxicity to normal cells .
Q & A
Q. What are the standard protocols for synthesizing this compound, and how is purity confirmed?
The synthesis typically involves multi-step organic reactions, including cyclocondensation of precursors (e.g., thieno-triazolo-pyrimidine cores) followed by propanamide coupling. Key steps include:
- Step 1 : Formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core via cyclization under acidic or basic conditions.
- Step 2 : Alkylation or substitution at the 4-position with isobutyl groups.
- Step 3 : Propanamide linkage via coupling agents (e.g., EDC/HOBt).
Purity is confirmed using NMR (for structural integrity) and LC-MS (for mass verification and purity >95%) .
Q. Which analytical techniques are critical for structural characterization?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., 3-chlorophenyl vs. isobutyl groups).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- HPLC : Quantifies purity and detects impurities .
Q. How are initial biological activities screened?
- In vitro assays : Enzyme inhibition (e.g., kinase assays) or cell viability tests (MTT assays) against cancer cell lines.
- ADME profiling : Solubility (via shake-flask method) and metabolic stability (using liver microsomes) .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions?
- Design of Experiments (DoE) : Statistical optimization of parameters (temperature, solvent, catalyst loading) to maximize yield. For example, refluxing in DMF at 110°C improved cyclization efficiency by 30% in analogous compounds .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions.
- Purification : Flash chromatography with gradients (e.g., ethyl acetate/hexane) resolves intermediates .
Q. How do structural modifications influence bioactivity?
Structure-Activity Relationship (SAR) studies focus on:
- Substituent Effects : Replacing isobutyl with bulkier groups (e.g., benzyl) reduces solubility but enhances target binding.
- Electron-Withdrawing Groups : The 3-chlorophenyl moiety increases electrophilicity, improving kinase inhibition (IC50 values drop from 1.2 µM to 0.7 µM) .
Q. How are contradictory data (e.g., NMR vs. LC-MS) resolved?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., diastereomers).
- X-ray Crystallography : Validates absolute configuration when NMR data conflict.
- Replicate Synthesis : Eliminates batch variability (e.g., solvent traces causing LC-MS anomalies) .
Q. What methodologies are used to study binding mechanisms?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd).
- Molecular Dynamics Simulations : Predicts binding modes to targets (e.g., ATP-binding pockets).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
Q. How are stability and degradation profiles assessed?
- Forced Degradation Studies : Expose to heat (40–80°C), light (ICH Q1B), and pH extremes (1–13).
- UPLC-MS/MS : Identifies degradation products (e.g., hydrolyzed amides).
- Accelerated Stability Testing : 40°C/75% RH for 6 months to predict shelf life .
Q. What strategies mitigate hazards during synthesis?
- Intermediate Safety : Replace explosive diazomethane with safer alternatives (e.g., trimethylsilyl diazomethane).
- Waste Management : Neutralize acidic byproducts before disposal.
- GHS Compliance : Labeling and SDS documentation for hazardous reagents (e.g., chlorinated solvents) .
Q. How is data reproducibility ensured across labs?
- Standard Operating Procedures (SOPs) : Detailed reaction parameters (e.g., stirring speed, inert gas flow).
- Cross-Lab Validation : Independent replication of key steps (e.g., coupling reactions).
- Open Data Sharing : Publish raw NMR/LC-MS files in repositories like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
